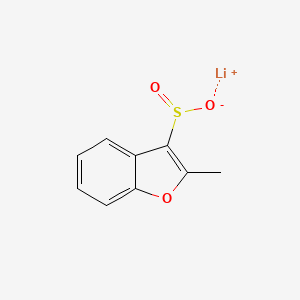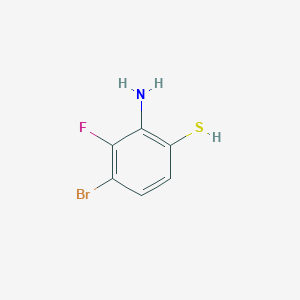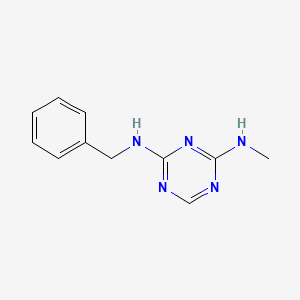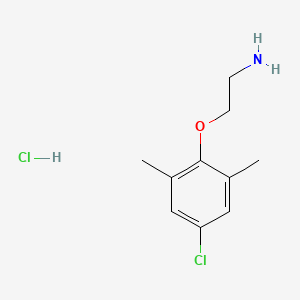![molecular formula C7H8BrCl2N3 B13458753 8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride](/img/structure/B13458753.png)
8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound is characterized by the presence of a bromine atom at the 8th position of the imidazo[1,2-a]pyridine ring system and an amine group at the 3rd position, with two hydrochloride groups enhancing its solubility in water.
準備方法
The synthesis of 8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride typically involves the bromination of imidazo[1,2-a]pyridine derivatives followed by amination. One common synthetic route includes:
Bromination: The starting material, imidazo[1,2-a]pyridine, is brominated using bromine or N-bromosuccinimide (NBS) in an appropriate solvent such as acetonitrile or dichloromethane.
Amination: The brominated intermediate is then subjected to amination using ammonia or an amine source under suitable conditions, often involving a catalyst like palladium on carbon (Pd/C) or copper iodide (CuI).
Formation of Dihydrochloride Salt: The final step involves the treatment of the amine product with hydrochloric acid to form the dihydrochloride salt.
Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of continuous flow reactors and advanced purification techniques.
化学反応の分析
8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as thiols, amines, or alkoxides under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced to form different derivatives, depending on the reagents and conditions used. For example, oxidation with hydrogen peroxide can yield the corresponding N-oxide.
Coupling Reactions: The amine group can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF). Major products formed depend on the specific reaction conditions and reagents used.
科学的研究の応用
8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug discovery.
Industry: It is used in the development of new materials and as a precursor in the synthesis of dyes and pigments.
作用機序
The mechanism of action of 8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride involves its interaction with specific molecular targets. The bromine atom and amine group play crucial roles in binding to enzymes or receptors, potentially inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and are subjects of ongoing research .
類似化合物との比較
8-Bromoimidazo[1,2-a]pyridin-3-amine dihydrochloride can be compared with other similar compounds such as:
3-Bromoimidazo[1,2-a]pyridin-8-amine: Similar structure but with the bromine atom at a different position, leading to different reactivity and applications.
7-Bromoimidazo[1,2-a]pyridine: Lacks the amine group, resulting in different chemical properties and uses.
Ethyl 5-bromoimidazo[1,2-a]pyridine-2-carboxylate: Contains an ester group, making it useful in different synthetic applications
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties.
特性
分子式 |
C7H8BrCl2N3 |
|---|---|
分子量 |
284.97 g/mol |
IUPAC名 |
8-bromoimidazo[1,2-a]pyridin-3-amine;dihydrochloride |
InChI |
InChI=1S/C7H6BrN3.2ClH/c8-5-2-1-3-11-6(9)4-10-7(5)11;;/h1-4H,9H2;2*1H |
InChIキー |
CMXKNUAFWQMYDQ-UHFFFAOYSA-N |
正規SMILES |
C1=CN2C(=CN=C2C(=C1)Br)N.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![rac-1-[(1R,6S)-3-oxabicyclo[4.1.0]heptan-6-yl]methanamine hydrochloride](/img/structure/B13458693.png)
![5-[(Tert-butoxy)carbonyl]-1-methyl-2-oxa-5-azabicyclo[4.1.0]heptane-7-carboxylic acid](/img/structure/B13458695.png)





![2,8-Diazaspiro[4.5]decan-7-one hydrochloride](/img/structure/B13458738.png)
![8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-10,10-difluoro-8-azabicyclo[4.3.1]decane-1-carboxylic acid](/img/structure/B13458744.png)
![4-{[(Tert-butoxy)carbonyl]amino}-2-methylidenebutanoic acid](/img/structure/B13458747.png)
